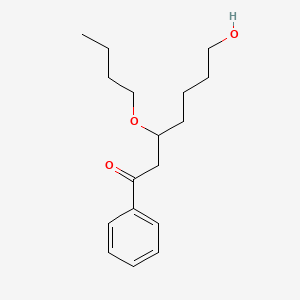![molecular formula C11H20N2O14P4 B15159905 Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- CAS No. 848483-61-4](/img/structure/B15159905.png)
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with two diphosphonoethylamino groups at the 3 and 5 positions. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and phosphonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
科学的研究の応用
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
作用機序
The mechanism of action of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- involves its interaction with specific molecular targets. The diphosphonoethyl groups can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. These interactions are crucial for its biological and industrial applications .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but with nitro groups instead of diphosphonoethylamino groups.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Contains a triazole ring and hydroxyphenyl groups, offering different reactivity and applications.
Uniqueness
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is unique due to its diphosphonoethylamino groups, which provide distinct chemical properties. These groups enhance its ability to chelate metal ions and participate in various chemical reactions, making it more versatile compared to similar compounds .
特性
CAS番号 |
848483-61-4 |
|---|---|
分子式 |
C11H20N2O14P4 |
分子量 |
528.18 g/mol |
IUPAC名 |
3,5-bis(2,2-diphosphonoethylamino)benzoic acid |
InChI |
InChI=1S/C11H20N2O14P4/c14-11(15)6-1-7(12-4-9(28(16,17)18)29(19,20)21)3-8(2-6)13-5-10(30(22,23)24)31(25,26)27/h1-3,9-10,12-13H,4-5H2,(H,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) |
InChIキー |
FBVBGGXKGZACQY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1NCC(P(=O)(O)O)P(=O)(O)O)NCC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
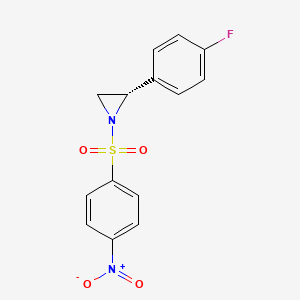
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
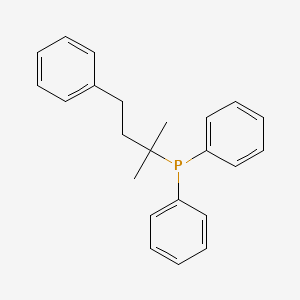
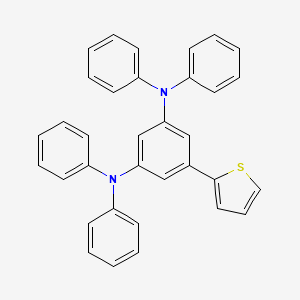
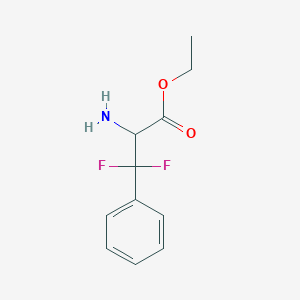
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
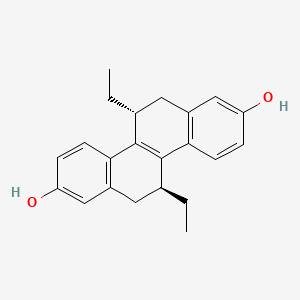
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

